molecular formula C19H14N4O2S B3209161 N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1058226-00-8

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B3209161
CAS No.: 1058226-00-8
M. Wt: 362.4 g/mol
InChI Key: MDAYGTNDENUDKZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzo[d]thiazole ring and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyrimidinone moiety: This involves the condensation of an appropriate β-dicarbonyl compound with a urea or thiourea derivative.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and pyrimidinone moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(4-oxo-6-phenylpyrimidin-1(6H)-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-chloropyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is unique due to the specific combination of the benzo[d]thiazole and pyrimidinone moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged for the development of new materials or therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(22-19-21-14-8-4-5-9-16(14)26-19)11-23-12-20-15(10-18(23)25)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAYGTNDENUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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